![molecular formula C34H32N4O3 B12383852 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is a complex organic compound that features both azido and pyrene groups The azido group is known for its reactivity, particularly in click chemistry, while the pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescence properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Attachment of the Pyrene Group: The pyrene moiety can be attached through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Linking the Functional Groups: The final step involves linking the azido and pyrene groups through a series of etherification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Click Chemistry: The azido group readily undergoes cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Oxidation and Reduction: The pyrene group can participate in redox reactions, altering its electronic properties.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrene group.
Substitution: Nucleophiles such as amines or thiols can replace the azido group.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Oxidized Pyrene Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution of the azido group.
科学研究应用
Chemistry
Materials Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.
Bioconjugation: The azido group allows for easy attachment to biomolecules, facilitating the study of biological processes.
Biology and Medicine
Imaging: The fluorescent properties of the pyrene group can be utilized in cellular imaging techniques.
Drug Delivery: The compound can be used to create drug conjugates for targeted delivery.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart unique optical properties.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices.
作用机制
The compound exerts its effects primarily through its functional groups:
Azido Group: Participates in click chemistry, enabling the formation of stable triazole linkages.
Pyrene Group: Exhibits fluorescence, which can be used for imaging and sensing applications.
Molecular Targets and Pathways
Bioconjugation: Targets biomolecules through azide-alkyne cycloaddition.
Fluorescence: Interacts with light to emit fluorescence, useful in imaging applications.
相似化合物的比较
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in having an ethoxy group but lacks the azido and pyrene functionalities.
Bromomethyl methyl ether: Contains an ether group but differs significantly in structure and reactivity.
Uniqueness
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is unique due to the combination of azido and pyrene groups, which confer both reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications requiring both properties.
属性
分子式 |
C34H32N4O3 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |
InChI |
InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |
InChI 键 |
AUPFGDDBLIYSNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



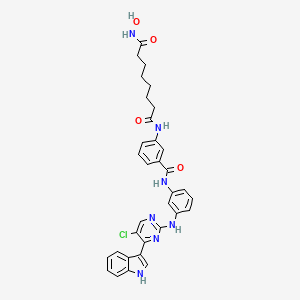
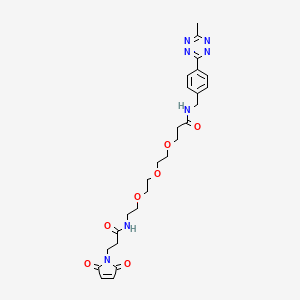

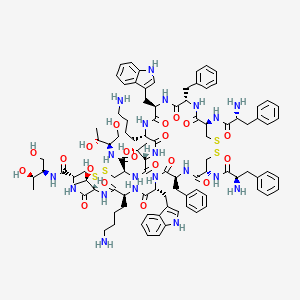
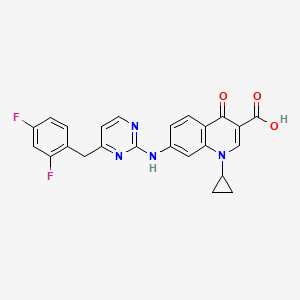
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


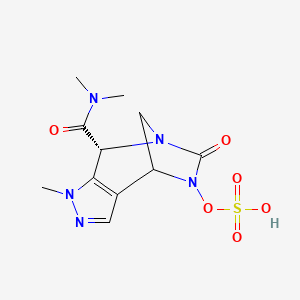
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
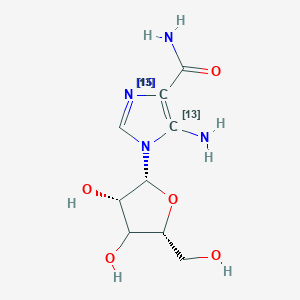
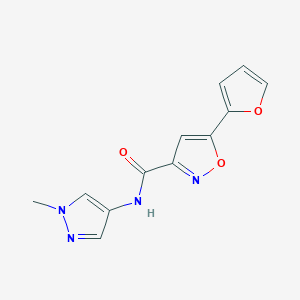
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
